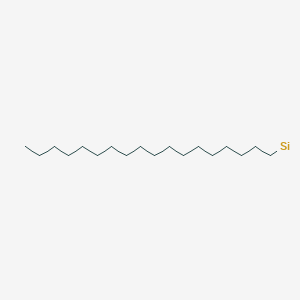

Octadecylsilane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Silicon Compounds - Silanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

InChI |

InChI=1S/C18H37Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUESFIVIIFEDFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885058 | |

| Record name | Silane, octadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18623-11-5 | |

| Record name | Octadecylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018623115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, octadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, octadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTADECYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62PU8XK4BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Octadecylsilane for Surface Modification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of octadecylsilane monolayers for surface modification. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively create and characterize these functionalized surfaces for a variety of applications, including the enhancement of drug delivery systems.

Introduction to this compound Surface Modification

This compound self-assembled monolayers (SAMs) are highly ordered molecular layers formed by the chemisorption of this compound precursors onto a substrate. These monolayers are of significant interest due to their ability to impart a dense, hydrophobic character to a wide range of materials. The long 18-carbon alkyl chain of the this compound molecule is responsible for this pronounced hydrophobicity.

In the realm of drug development, modifying the surfaces of nanoparticles or other carrier systems with this compound can significantly influence their stability, biocompatibility, and cellular interactions. By rendering hydrophilic surfaces hydrophobic, this modification can enhance the interaction of drug carriers with cell membranes, facilitate the encapsulation of hydrophobic drugs, and control the release kinetics of therapeutic agents.[1]

The most commonly employed precursors for the formation of this compound SAMs are:

-

Octadecyltrichlorosilane (OTS) : Highly reactive and capable of forming a cross-linked, polymeric monolayer.

-

Octadecyltrimethoxysilane (OTMS) : Less reactive than OTS, offering a more controlled reaction.

-

Octadecyldimethylchlorosilane (ODS) : Forms a monolayer with less cross-linking due to the presence of only one reactive chloro group.[2][3]

The fundamental principle of this compound surface modification involves the hydrolysis of the reactive silane headgroup (e.g., trichlorosilane or trimethoxysilane) in the presence of water to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups (-OH) present on the surface of the substrate (e.g., silica, metal oxides), forming stable covalent siloxane bonds (Si-O-Substrate). The long octadecyl chains orient away from the surface, creating a dense and hydrophobic monolayer.[1]

Quantitative Data on this compound Modified Surfaces

The successful formation of an this compound monolayer is typically assessed by a variety of surface characterization techniques. The following tables summarize key quantitative data obtained from such analyses.

| Precursor | Substrate | Deposition Method | Layer Thickness (nm) | Water Contact Angle (°) | RMS Roughness (Å) | Reference |

| OTS | SiO₂ | Dry Solution | 2.6 ± 0.2 | >110 | ~1.0 | [4] |

| OTS | SiO₂ | Wet Solution | >2.6 | >110 | >3 | [4] |

| OTS | Si(111) | Vapor Deposition | 2.2 - 2.8 | Not Specified | Not Specified | [5] |

| OTS | Si(111) | Immersion | 2.2 - 2.8 | Not Specified | Not Specified | [5] |

| OTS | Si(111) | Contact Printing | 10 ± 2 (multilayer) | Not Specified | Not Specified | [5] |

| OTS | Copper | Solution | Not Specified | Not Specified | Not Specified | [6] |

| Characterization Technique | Information Provided | Typical Values/Observations for this compound SAMs |

| Contact Angle Goniometry | Surface wettability and hydrophobicity. | Static water contact angles typically exceed 110° for well-formed monolayers. |

| Ellipsometry | Thickness and refractive index of the monolayer. | Thickness is consistently measured around 2.6 nm for a full OTS monolayer.[4] |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Confirms the presence of Si, C, and O, and the absence of Cl in fully reacted OTS monolayers. |

| Atomic Force Microscopy (AFM) | Surface topography and roughness. | Ultrasmooth monolayers with RMS roughness around 1.0 Å can be achieved.[4] |

| Fourier Transform Infrared Spectroscopy (FTIR) | Presence of specific chemical bonds. | Shows characteristic C-H stretching vibrations of the alkyl chains. |

Experimental Protocols

Detailed methodologies for the key experiments in the synthesis of this compound monolayers are provided below. The success of the surface modification is highly dependent on the cleanliness of the substrate and the control of reaction conditions, particularly the presence of water.

Substrate Preparation (General)

A pristine and hydrophilic surface is crucial for the formation of a high-quality SAM.

-

Cleaning: Substrates (e.g., silicon wafers, glass slides) are typically cleaned by sonication in a series of solvents such as acetone, and isopropanol.

-

Hydroxylation: To ensure a high density of surface hydroxyl groups, substrates are often treated with an oxidizing agent. A common method is immersion in a "Piranha" solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood.

-

Rinsing and Drying: After hydroxylation, the substrates are thoroughly rinsed with deionized water and dried under a stream of inert gas (e.g., nitrogen or argon).

Synthesis of OTS Monolayers via Solution Deposition

This is the most common method for forming OTS SAMs. The presence of a thin layer of water on the substrate is critical for the hydrolysis of the OTS molecules.

-

Solution Preparation: Prepare a dilute solution of OTS (e.g., 1 mM) in a non-polar, anhydrous solvent such as toluene, hexane, or Isopar-G. The solvent must be of high purity to avoid contamination.

-

Immersion: Immerse the cleaned and hydroxylated substrate into the OTS solution. The reaction is typically carried out at room temperature.

-

Reaction Time: The immersion time can vary from a few minutes to several hours. A reaction time of 15-30 minutes is often sufficient to form a well-ordered monolayer.[5] Longer times can lead to the formation of multilayers.

-

Rinsing: After the desired reaction time, the substrate is removed from the solution and rinsed thoroughly with the same anhydrous solvent to remove any physisorbed molecules.

-

Curing: The substrate is then typically cured in an oven at a temperature of around 120°C for 30-60 minutes to promote cross-linking between adjacent silane molecules and strengthen the monolayer.[6]

Synthesis of OTS Monolayers via Vapor Deposition

Vapor deposition is an alternative method that can provide highly uniform monolayers and is suitable for substrates that cannot be immersed in a solvent.

-

Setup: Place the cleaned and hydroxylated substrate in a vacuum chamber. A small container with a few drops of liquid OTS is also placed inside the chamber, but not in direct contact with the substrate.

-

Evacuation: The chamber is evacuated to a low pressure.

-

Deposition: The OTS is allowed to vaporize and deposit onto the substrate surface. The deposition can be carried out at room temperature or slightly elevated temperatures (e.g., 100°C) to increase the vapor pressure of the OTS.[7]

-

Reaction Time: The deposition time can range from 1 to several hours.

-

Post-Deposition Treatment: After deposition, the substrate is removed from the chamber and may be rinsed with an anhydrous solvent and cured as described in the solution deposition protocol.

Synthesis of OTMS Modified Nanoparticles

This protocol is specifically tailored for the surface modification of nanoparticles, such as silica nanoparticles, which are often used in drug delivery applications.

-

Nanoparticle Dispersion: Disperse the nanoparticles in a suitable solvent, such as anhydrous toluene, and sonicate to ensure a uniform dispersion.

-

Reaction Setup: Heat the nanoparticle suspension to a specific temperature (e.g., 80°C) in a round-bottom flask equipped with a condenser and under an inert atmosphere (e.g., nitrogen).

-

OTMS Addition: Add the desired amount of OTMS to the heated suspension while stirring.

-

Reaction: Allow the reaction to proceed for several hours (e.g., 6 hours) at the elevated temperature.

-

Washing: After the reaction, cool the mixture to room temperature and collect the modified nanoparticles by centrifugation. Wash the nanoparticles multiple times with a solvent like toluene and then ethanol to remove excess OTMS and reaction by-products.

-

Drying: Dry the final product in a vacuum oven.

Visualizing the Process: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical reactions and experimental workflows involved in the synthesis of this compound for surface modification.

Reaction Mechanism of this compound Surface Modification

Caption: General reaction mechanism for this compound surface modification.

Experimental Workflow: Solution Deposition of OTS

Caption: Workflow for solution-phase deposition of OTS monolayers.

Experimental Workflow: Vapor Deposition of OTS

Caption: Workflow for vapor-phase deposition of OTS monolayers.

Application in Drug Delivery: Enhancing Cellular Interaction

The hydrophobic surface created by this compound modification plays a crucial role in the interaction of drug delivery vehicles with biological systems. While this compound itself does not typically engage in specific signaling pathways, its ability to modify the physicochemical properties of a nanoparticle surface can significantly enhance its therapeutic efficacy.

The lipid bilayer of cell membranes is inherently hydrophobic. Therefore, nanoparticles with a hydrophobic surface, such as those modified with this compound, can exhibit enhanced interaction with cell membranes. This can potentially lead to increased cellular uptake of the nanoparticles and their therapeutic cargo.[1]

Caption: Conceptual diagram of this compound-modified nanoparticles for drug delivery.

References

- 1. benchchem.com [benchchem.com]

- 2. n-OCTADECYLDIMETHYLCHLOROSILANE | [gelest.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Self-assembly of octadecyltrichlorosilane: Surface structures formed using different protocols of particle lithography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and Anticorrosion of Octadecyl Trichlorosilane SAMs for Copper Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

octadecylsilane self-assembled monolayer formation

An In-depth Technical Guide to the Formation of Octadecylsilane Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the formation of this compound (ODS) self-assembled monolayers (SAMs), a cornerstone of surface science and functionalization. A thorough understanding of the underlying chemistry and meticulous control over experimental parameters are paramount for creating the highly ordered, robust monolayers required for advanced applications, from biosensing to fabricating drug delivery systems.

Core Reaction Mechanism

The formation of an this compound SAM on a hydroxylated surface (e.g., silicon dioxide, glass, mica) is a sophisticated process driven by hydrolysis and condensation reactions. The presence of a thin layer of water on the substrate is essential for initiating and propagating the assembly. The mechanism is typically understood in three stages.[1]

-

Hydrolysis of the Silane Headgroup : The process begins with the hydrolysis of the reactive headgroup of the ODS molecule (e.g., octadecyltrichlorosilane, OTS) by water molecules present on the substrate surface or dissolved in the solvent.[1] The chloro- or alkoxy- groups are sequentially replaced by hydroxyl groups (-OH), forming reactive silanol intermediates. For octadecyltrichlorosilane (OTS), this process releases hydrochloric acid (HCl) as a byproduct.[1]

-

Physisorption and Organization : The hydrolyzed ODS molecules, now featuring polar silanol headgroups, adsorb onto the hydroxylated substrate via hydrogen bonding with the surface's native hydroxyl groups.[1] Concurrently, the long, nonpolar octadecyl chains begin to self-organize through van der Waals interactions, which drives the molecules into a densely packed, ordered structure.[1]

-

Condensation and Covalent Bonding : The final stage involves a series of condensation reactions. A covalent bond (Si-O-Si) forms between the silanol headgroup of the ODS molecule and a hydroxyl group on the substrate surface. Additionally, adjacent hydrolyzed ODS molecules react with one another, forming a cross-linked polysiloxane network that imparts significant stability to the monolayer.[1][2]

Factors Influencing Monolayer Quality

The formation of a high-quality, well-ordered ODS SAM is highly sensitive to several experimental parameters.

-

Substrate Preparation : The substrate must be scrupulously clean, as organic or particulate contaminants can cause defects and prevent uniform monolayer formation.[3] A high density of surface hydroxyl (-OH) groups is also required for covalent attachment.[1]

-

Water Content : Water is a critical reactant. While a thin layer of adsorbed surface water is necessary for hydrolysis, excess water in the bulk solvent can lead to premature polymerization and the formation of polysiloxane aggregates in the solution, which then deposit on the surface and increase roughness.[4][5] Ultrasmooth monolayers are often obtained from dry solutions where only surface-adsorbed water participates.[4]

-

Solvent : The choice of solvent is crucial. Nonpolar, anhydrous solvents like toluene, hexane, or specialty isoparaffinic fluids are commonly used to control the hydrolysis reaction.[6]

-

Temperature and Time : SAM formation is temperature-dependent, though film growth rates may only increase slightly with temperature.[7] The process can occur through "patch expansion" and may require significant time (from hours to over a day) to achieve a complete, single monolayer.[4][7]

-

Precursor Type : The reactivity of the silane headgroup affects the rate of formation. Chlorosilanes (e.g., OTS) are more reactive and hydrolyze faster than alkoxysilanes like octadecyltrimethoxysilane (ODMS).[8]

Quantitative Characterization Data

The quality of an ODS SAM is assessed using various surface analysis techniques. The following tables summarize typical quantitative data for well-formed ODS monolayers.

Table 1: Water Contact Angle and Surface Tension

| Substrate | Precursor | Water Contact Angle (Advancing) | Critical Surface Tension (dyne/cm) |

|---|---|---|---|

| Silicon/SiO₂ | OTS | ~100° - 110° | 21.4 |

| Alumina | OTS | ~100° | Not Reported |

| Mica | OTS | ~100° - 110° | Not Reported |

| Glass | OTS | ~100° - 110° | Not Reported |

Table 2: Monolayer Thickness

| Substrate | Precursor | Technique | Typical Thickness (nm) |

|---|---|---|---|

| Silicon/SiO₂ | OTS | Ellipsometry | 2.6 ± 0.2 |

| Silicon/SiO₂ | OTS | AFM | ~2.0 |

| Mica | OTS | Ellipsometry | ~2.5 |

Data sourced from[4][11]. The theoretical length of an all-trans octadecyl chain is approximately 2.5 nm.

Experimental Protocols

Detailed and consistent protocols are essential for reproducible SAM formation.

Protocol 1: Substrate Cleaning and Hydroxylation (Silicon Wafer)

-

Initial Cleaning : Sonicate silicon wafer pieces in acetone, followed by isopropanol, for 10-15 minutes each to remove organic contaminants.

-

Drying : Dry the wafers under a stream of high-purity nitrogen gas.

-

Hydroxylation (Piranha Solution) : Immerse the dried wafers in a freshly prepared piranha solution (typically a 3:1 to 7:1 ratio of concentrated H₂SO₄ to 30% H₂O₂).

-

CAUTION : Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

-

Incubation : Leave the wafers in the solution for 30-60 minutes at room temperature or briefly heated (e.g., 80°C for 10 min) to grow a fresh, hydroxylated oxide layer.

-

Rinsing : Thoroughly rinse the wafers with copious amounts of deionized water.

-

Final Drying : Dry the wafers again under a stream of nitrogen and use immediately for SAM deposition.

Protocol 2: ODS SAM Formation (Solution Phase Deposition)

-

Environment : Perform all steps in a clean environment, such as a glove box or a fume hood with low humidity, to control water content and prevent contamination.[12]

-

Solution Preparation : Prepare a dilute solution (e.g., 1-10 mM) of the this compound precursor in an anhydrous, nonpolar solvent (e.g., toluene or hexane).[13]

-

Deposition : Immerse the freshly cleaned and hydroxylated substrates into the silane solution.[12] Ensure the container is sealed to prevent atmospheric moisture from entering.

-

Incubation : Allow the self-assembly process to proceed for a set duration, typically ranging from 2 to 48 hours, depending on the desired monolayer quality.[4][12]

-

Rinsing : After incubation, remove the substrates from the solution and rinse them sequentially with the pure solvent (e.g., toluene), followed by a less nonpolar solvent like isopropanol or ethanol to remove any physisorbed molecules.

-

Curing (Optional but Recommended) : Bake the coated substrates in an oven (e.g., 100-120°C for 1 hour) to promote further cross-linking and covalent bonding, enhancing the monolayer's stability.

-

Final Rinse and Dry : Perform a final rinse with the solvent and dry the substrates under a stream of nitrogen. Store in a clean, dry environment like a desiccator.

Protocol 3: Key Characterization Techniques

-

Contact Angle Goniometry : Measures the angle a liquid droplet makes with the surface, providing a rapid assessment of surface hydrophobicity and monolayer quality. High water contact angles are indicative of a dense, well-ordered ODS monolayer.[14]

-

Ellipsometry : A non-destructive optical technique that measures changes in the polarization of light upon reflection from a surface to determine the thickness of the thin film with sub-nanometer precision.[9]

-

Atomic Force Microscopy (AFM) : Provides nanoscale topographical images of the surface, allowing for the visualization of monolayer morphology, island growth, and the measurement of surface roughness.[14]

-

X-ray Photoelectron Spectroscopy (XPS) : A surface-sensitive technique that provides information about the elemental composition and chemical bonding states at the surface, confirming the presence of the silane and the formation of Si-O-Si bonds.[9]

Troubleshooting Common Issues

Achieving a flawless monolayer can be challenging. The following diagram outlines common problems and their potential causes and solutions.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Growth kinetics and morphology of self-assembled monolayers formed by contact printing 7-octenyltrichlorosilane and octadecyltrichlorosilane on Si(100) wafers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. groups.mrl.illinois.edu [groups.mrl.illinois.edu]

- 11. researchgate.net [researchgate.net]

- 12. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. fiveable.me [fiveable.me]

An In-depth Technical Guide to Understanding Octadecylsilane Hydrophobicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of octadecylsilane (ODS), a long-chain alkylsilane renowned for its ability to impart extreme hydrophobicity to surfaces. This property is pivotal in a multitude of scientific and industrial applications, ranging from high-performance liquid chromatography (HPLC) to the development of advanced drug delivery systems. This document delves into the core principles of ODS chemistry, its synthesis, and the characterization of its hydrophobic properties, offering detailed experimental protocols and quantitative data to support researchers in their endeavors.

The Chemical Basis of this compound's Hydrophobicity

This compound, most commonly in the form of its derivatives like octadecyltrichlorosilane (OTS) or octadecyltrimethoxysilane (OTMS), achieves its profound hydrophobicity through the formation of a dense, self-assembled monolayer (SAM) on a substrate. The key to this lies in its molecular structure: a long, 18-carbon alkyl chain (the "octadecyl" group) and a reactive silane headgroup.

The long, nonpolar C18 alkyl chains are the primary drivers of hydrophobicity.[1][2] These chains are sterically bulky and exhibit strong van der Waals forces with each other, leading to a highly ordered and densely packed monolayer on the surface. This tightly packed structure minimizes the exposure of the underlying substrate to water, effectively creating a low-energy surface that repels water molecules. The principle of "like dissolves like" dictates that polar water molecules prefer to interact with other polar molecules rather than the nonpolar alkyl chains of the ODS monolayer. This repulsion of water is what we observe as hydrophobicity.

The silane headgroup (e.g., -SiCl₃ or -Si(OCH₃)₃) is the anchor that covalently bonds the ODS molecule to the substrate. Most substrates, such as silica, glass, and metal oxides, possess hydroxyl (-OH) groups on their surface. In the presence of trace amounts of water, the reactive groups on the silane head hydrolyze to form silanol groups (-Si-OH). These silanols then condense with the surface hydroxyls, forming stable siloxane (Si-O-Si) bonds and anchoring the octadecyl chains to the surface.

Quantitative Assessment of Hydrophobicity

The hydrophobicity of a surface is quantitatively characterized by its water contact angle and surface free energy. A higher water contact angle and lower surface free energy are indicative of a more hydrophobic surface.[3]

Table 1: Water Contact Angle of this compound-Modified Surfaces

| Substrate | Silane Precursor | Reaction Time | Water Contact Angle (θ) | Reference |

| Silicon Wafer | Octadecyltrichlorosilane (OTS) | 8 min | ~106° | [4] |

| Glass | Octadecyltrichlorosilane (OTS) | - | >150° (superhydrophobic) | [5] |

| Filter Paper | Octadecyltrichlorosilane (OTS) | 8 min (0.1% conc.) | ~156° | [6] |

| Aluminum Alloy | Octadecyltrimethoxysilane (ODTMS) | 5 min | ~110° |

Table 2: Surface Free Energy of Modified Surfaces

| Surface | Method | Dispersive Component (mN/m) | Polar Component (mN/m) | Total Surface Free Energy (mN/m) |

| Unmodified Glass | OWRK | 26.3 | 47.1 | 73.4 |

| ODS-Modified Glass | OWRK | 22.8 | 1.3 | 24.1 |

Note: The values in Table 2 are representative and can vary based on the specific ODS coating and the method of calculation.

Key Applications in Research and Drug Development

The exceptional hydrophobicity of this compound renders it invaluable in several high-technology fields.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The most widespread application of ODS is as the stationary phase in RP-HPLC columns, commonly known as C18 columns.[1][7][8] In this technique, a nonpolar stationary phase (the ODS-coated silica particles) is used with a polar mobile phase. Nonpolar analytes in a sample will have a stronger affinity for the hydrophobic C18 chains and will be retained longer on the column, while polar analytes will interact more with the mobile phase and elute faster. This differential retention allows for the separation of complex mixtures.[9]

Table 3: Representative Retention Factors (k') on a C18 Column

| Analyte | Mobile Phase (Methanol:Water) | Retention Factor (k') |

| Uracil (polar) | 50:50 | 0.8 |

| Toluene (nonpolar) | 50:50 | 8.2 |

| Naphthalene (highly nonpolar) | 50:50 | 15.6 |

Note: Retention factors are highly dependent on the specific column, mobile phase composition, and other chromatographic conditions.

Drug Delivery and Nanoparticle Functionalization

In the realm of drug development, ODS is instrumental in modifying the surface of nanoparticles to enhance the delivery of hydrophobic drugs.[10] Many potent therapeutic agents are poorly soluble in aqueous environments, which limits their bioavailability. By coating nanoparticles with this compound, a hydrophobic shell is created. This hydrophobic layer facilitates the encapsulation of lipophilic drugs and can control their release profile. Furthermore, the hydrophobic surface can influence the interaction of nanoparticles with cell membranes, potentially enhancing cellular uptake.

Experimental Protocols

Protocol for Surface Modification of Glass Substrates with this compound

This protocol details the procedure for creating a hydrophobic ODS layer on glass slides.

Materials:

-

Glass microscope slides

-

Octadecyltrichlorosilane (OTS)

-

Anhydrous toluene

-

Acetone

-

Ethanol

-

Deionized water

-

Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

-

Nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Sonciate the glass slides in acetone, ethanol, and deionized water for 15 minutes each to remove organic contaminants.

-

Immerse the cleaned slides in Piranha solution for 30 minutes to create a hydroxylated surface.

-

Rinse the slides thoroughly with deionized water and dry them under a stream of nitrogen.

-

-

Silanization:

-

Prepare a 1% (v/v) solution of OTS in anhydrous toluene in a sealed container under a nitrogen atmosphere.

-

Immerse the cleaned and dried glass slides in the OTS solution for 1-2 hours at room temperature.

-

Remove the slides from the solution and rinse them with fresh anhydrous toluene to remove any unreacted silane.

-

Cure the slides in an oven at 110°C for 30 minutes to promote the formation of a stable monolayer.

-

Rinse the slides again with toluene and dry with nitrogen.

-

Protocol for Water Contact Angle Measurement

This protocol describes the sessile drop method for measuring the static water contact angle.

Equipment:

-

Contact angle goniometer with a high-resolution camera and analysis software

-

Microsyringe for dispensing droplets

Procedure:

-

Instrument Setup:

-

Place the ODS-modified substrate on the sample stage of the goniometer.

-

Ensure the instrument is level and the camera is focused on the substrate surface.

-

-

Droplet Dispensing:

-

Fill the microsyringe with high-purity deionized water.

-

Carefully dispense a small droplet (typically 2-5 µL) onto the surface of the ODS-modified substrate.

-

-

Image Capture and Analysis:

-

Once the droplet has stabilized on the surface, capture a high-resolution image of the droplet profile.

-

Use the goniometer software to analyze the image. The software will determine the baseline of the droplet at the solid-liquid interface and fit a mathematical model to the droplet shape to calculate the contact angle.

-

Repeat the measurement at several different locations on the surface to ensure reproducibility and obtain an average value.

-

Protocol for Preparation of ODS-Modified Silica Nanoparticles for Drug Encapsulation

This protocol provides a method for synthesizing ODS-modified silica nanoparticles and loading them with a hydrophobic drug.[10]

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Ammonium hydroxide (28-30%)

-

Ethanol

-

Anhydrous toluene

-

Octadecyltrimethoxysilane (OTMS)

-

Hydrophobic drug (e.g., Paclitaxel)

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Synthesis of Silica Nanoparticles (Stöber Method):

-

In a flask, mix ethanol and deionized water.

-

Add ammonium hydroxide to the mixture and stir.

-

Rapidly inject TEOS into the stirring solution and allow the reaction to proceed for 12 hours at room temperature.

-

Collect the silica nanoparticles by centrifugation and wash them with ethanol.

-

-

Surface Modification with OTMS:

-

Resuspend the silica nanoparticles in anhydrous toluene.

-

Heat the suspension to 80°C with stirring.

-

Add OTMS to the heated suspension and react for 6 hours under a nitrogen atmosphere.

-

Cool the mixture, collect the OTMS-modified nanoparticles by centrifugation, and wash them with toluene and then ethanol.

-

Dry the final product in a vacuum oven.

-

-

Drug Loading:

-

Disperse the OTMS-modified silica nanoparticles in chloroform.

-

Dissolve the hydrophobic drug in the nanoparticle suspension.

-

Evaporate the chloroform to form a thin film of drug-loaded nanoparticles.

-

Hydrate the film with PBS (pH 7.4) and sonicate.

-

Centrifuge to separate the drug-loaded nanoparticles from any unloaded drug.

-

Conclusion

This compound is a powerful and versatile molecule for creating highly hydrophobic surfaces. A thorough understanding of its chemical principles, methods of application, and techniques for characterization is essential for researchers and scientists in materials science, analytical chemistry, and drug development. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in a wide range of applications, from achieving high-resolution chromatographic separations to designing innovative drug delivery vehicles.

References

- 1. Wetting Characterization of Hydrophobic Opaque Surfaces and Micro Fibers [aaltodoc.aalto.fi]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Superhydrophobic Polymerized n-Octadecylsilane Surface for BTEX Sensing and Stable Toluene/Water Selective Detection Based on QCM Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dropletlab.com [dropletlab.com]

- 9. inacom.nl [inacom.nl]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Octadecylsilane Derivatives and Their Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecylsilane (ODS) derivatives are a class of organosilane compounds that play a pivotal role in surface science, materials engineering, and increasingly, in the pharmaceutical and biomedical fields. Characterized by a long C18 alkyl chain and a reactive silane headgroup, these molecules are primarily utilized for the formation of self-assembled monolayers (SAMs) on a variety of substrates. This guide provides a comprehensive technical overview of the synthesis, reactivity, and applications of ODS derivatives, with a particular focus on their relevance to drug development.

Core Reactivity: The Chemistry of Silanization

The fundamental reactivity of this compound derivatives, such as octadecyltrichlorosilane (OTS) and octadecyltrimethoxysilane (OTMS), is governed by a two-step process: hydrolysis and condensation. This process allows for the covalent attachment of the ODS molecule to hydroxylated surfaces and for the formation of a cross-linked polysiloxane network.

1. Hydrolysis: The initial and often rate-determining step is the hydrolysis of the reactive groups on the silicon atom (e.g., chloro- or alkoxy- groups) by water. This reaction can be catalyzed by acid or base. For instance, the hydrolysis of octadecyltrichlorosilane proceeds in a stepwise manner, replacing each chlorine atom with a hydroxyl group to form octadecylsilanetriol and releasing hydrochloric acid (HCl) as a byproduct.[1]

-

Step 1a: C₁₈H₃₇SiCl₃ + H₂O → C₁₈H₃₇SiCl₂(OH) + HCl[1]

-

Step 1b: C₁₈H₃₇SiCl₂(OH) + H₂O → C₁₈H₃₇SiCl(OH)₂ + HCl[1]

-

Step 1c: C₁₈H₃₇SiCl(OH)₂ + H₂O → C₁₈H₃₇Si(OH)₃ + HCl[1]

Similarly, for octadecyltrimethoxysilane (OTMS), the methoxy groups hydrolyze to form silanol groups and methanol.

2. Condensation: Following hydrolysis, the newly formed silanol groups can undergo two types of condensation reactions:

-

Interfacial Condensation: The silanol groups of the ODS molecule react with the hydroxyl groups present on the substrate surface (e.g., silica, metal oxides), forming stable covalent Si-O-Substrate bonds.

-

Intermolecular Condensation (Cross-linking): Adjacent hydrolyzed ODS molecules react with each other to form a robust siloxane network (-Si-O-Si-). This cross-linking is crucial for the stability and integrity of the resulting monolayer.[1]

The extent of these reactions is highly dependent on factors such as the presence of water, pH, temperature, and the choice of solvent.

Formation of Self-Assembled Monolayers (SAMs)

The primary application of ODS derivatives is the formation of highly ordered, hydrophobic self-assembled monolayers on various substrates. These monolayers are of significant interest due to their ability to precisely control surface properties such as wettability, adhesion, and biocompatibility.

Experimental Protocols for SAM Formation

Two primary methods are employed for the deposition of ODS SAMs: solution-phase deposition (dip-coating) and chemical vapor deposition (CVD).

Solution-Phase Deposition (Dip-Coating) Protocol:

-

Substrate Preparation: The substrate (e.g., silicon wafer, glass slide) is rigorously cleaned to remove contaminants. A common procedure involves sonication in a series of solvents (e.g., acetone, isopropanol) followed by treatment with a "piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to create a hydroxylated surface. The substrate is then thoroughly rinsed with deionized water and dried under a stream of nitrogen.

-

Silanization Solution Preparation: A dilute solution of the ODS derivative (e.g., 1 mM OTS in a nonpolar, anhydrous solvent like toluene or heptane) is prepared in a controlled-humidity environment to prevent premature hydrolysis and polymerization in the bulk solution.

-

Immersion: The cleaned substrate is immersed in the silanization solution for a specific duration, typically ranging from a few minutes to several hours.

-

Rinsing and Curing: After immersion, the substrate is removed from the solution, rinsed with the pure solvent to remove non-covalently bound molecules, and then cured at an elevated temperature (e.g., 100-120 °C) to promote further cross-linking within the monolayer.

Chemical Vapor Deposition (CVD) Protocol:

-

Substrate Preparation: The substrate is cleaned and hydroxylated as described in the solution-phase protocol.

-

Deposition Chamber: The substrate is placed in a vacuum chamber. A small amount of the ODS derivative is placed in a separate container within the chamber.

-

Vaporization and Deposition: The chamber is evacuated, and the ODS derivative is heated to increase its vapor pressure. The ODS vapor then deposits onto the substrate surface. The deposition time and temperature are critical parameters for controlling the quality of the monolayer. For instance, a common protocol involves placing the substrate in a vacuum oven at 100°C for 1 hour with a few droplets of OTS.[2]

-

Post-Deposition Treatment: After deposition, the chamber is purged with an inert gas, and the substrate may be subjected to a curing step.

Quantitative Data on ODS SAMs

The quality of ODS SAMs is typically characterized by measuring the static water contact angle and the thickness of the monolayer. The following table summarizes representative data from various studies.

| ODS Derivative | Substrate | Deposition Method | Solvent | Reaction Time | Water Contact Angle (°) | Thickness (nm) | Reference |

| OTS | SiO₂/Si | Solution | Isopar-G (dry) | ~2 days | >110 | 2.6 ± 0.2 | [3] |

| OTS | SiO₂/Si | Solution | Isopar-G (wet) | ~2 hours | >110 | 2.6 | [3] |

| OTMS | SiO₂/Si | CVD | - | - | 113 | - | [4] |

| OTS | Glass | Vapor | - | 2 hours | >90 | - | [2] |

| C18 | Fused Silica | Solution | - | - | 12° to 105° (gradient) | - | [4] |

Applications in Drug Development

The ability of this compound derivatives to create hydrophobic and biocompatible surfaces has led to their exploration in various aspects of drug development, particularly in the formulation of drug delivery systems.

Surface Modification of Nanoparticles for Drug Delivery

Hydrophilic nanoparticles can be surface-modified with ODS derivatives to enhance their interaction with cell membranes, facilitate the encapsulation of hydrophobic drugs, and control the drug release kinetics.[5]

Experimental Protocol for OTMS Modification of Silica Nanoparticles:

-

Nanoparticle Synthesis: Silica nanoparticles are synthesized using methods such as the Stöber process.

-

Surface Activation: The nanoparticles are dispersed in a solution (e.g., ethanol/water) and treated to ensure the presence of surface hydroxyl groups.

-

Silanization: A solution of OTMS in a suitable solvent is added to the nanoparticle suspension. The mixture is typically stirred for several hours at room temperature or slightly elevated temperatures to allow for the hydrolysis and condensation reactions to occur on the nanoparticle surface.

-

Washing and Collection: The OTMS-modified nanoparticles are collected by centrifugation, washed repeatedly with solvent to remove excess reactants, and then dried.

Drug Loading and Release:

Hydrophobic drugs, such as paclitaxel and doxorubicin, can be loaded into the hydrophobic core of ODS-modified nanoparticles. The release of the drug is often controlled by diffusion and can be sustained over a prolonged period.[6] For example, mesoporous silica nanoparticles (MSNs) functionalized with various organosilanes have been extensively studied as carriers for doxorubicin.[7][8][9][10][11] While not always specifying this compound, these studies demonstrate the principle of using silane functionalization to control drug loading and release. In one study, paclitaxel-loaded MSNs showed a 3.5-fold increase in tumor cellular drug uptake compared to the free drug.[2]

| Drug | Carrier | ODS Derivative | Loading Capacity | Release Profile | Reference |

| Doxorubicin | Mesoporous Silica Nanoparticles | (Generic Organosilane) | Up to 493 µg/mg | pH-dependent, sustained | [11] |

| Paclitaxel | Mesoporous Silica Nanoparticles | - | - | Slow release | [2] |

| Prednisolone | Solid Lipid Nanoparticles | - | - | Prolonged release over 5 weeks | [6] |

Cellular Interactions and Signaling Pathways

The hydrophobicity of ODS-modified surfaces and nanoparticles plays a crucial role in their interaction with biological systems.

Protein Adsorption: Upon introduction into a biological fluid, a "protein corona" rapidly forms on the surface of nanoparticles, which dictates their biological identity and subsequent cellular interactions.[12] The hydrophobic nature of ODS surfaces can influence the composition and conformation of adsorbed proteins. For instance, studies on human serum albumin (HSA) adsorption on C18-gradient surfaces have shown that adsorption increases with surface hydrophobicity. The conformation of adsorbed proteins can, in turn, mediate specific interactions with cell surface receptors.

Cellular Uptake and Signaling: The hydrophobicity of nanoparticles can significantly impact their cellular uptake mechanism. While hydrophilic nanoparticles are often taken up through clathrin-mediated endocytosis, more hydrophobic nanoparticles may utilize lipid raft-mediated endocytosis.[13][14] This can lead to different intracellular trafficking pathways, potentially avoiding lysosomal degradation and allowing for more efficient drug delivery to the target site.

Furthermore, the core hydrophobicity of nanoparticles has been shown to be a potent activator of the NLRP3 inflammasome, a key component of the innate immune system.[1] This suggests that by tuning the hydrophobicity of a drug carrier using ODS derivatives, it may be possible to modulate the immune response to the carrier.

Visualizations

Reaction Mechanism of Octadecyltrichlorosilane with a Hydroxylated Surface

Caption: Reaction pathway of OTS with a hydroxylated surface.

Experimental Workflow for ODS SAM Formation by Dip-Coating

Caption: Workflow for dip-coating ODS SAMs.

Cellular Uptake Pathways of ODS-Modified Nanoparticles

Caption: Cellular uptake pathways for nanoparticles.

Conclusion

This compound derivatives are versatile molecules with well-understood reactivity that allows for the precise engineering of surfaces. The formation of robust, hydrophobic self-assembled monolayers is a key application with implications across various scientific and technological fields. In drug development, the ability to control surface hydrophobicity offers a powerful tool for designing more effective drug delivery systems. By modifying the surface of nanoparticles, researchers can enhance drug loading, control release kinetics, and influence cellular uptake pathways. Further research into the specific interactions of ODS-modified surfaces with biological systems will undoubtedly lead to the development of novel and more effective therapeutic strategies.

References

- 1. Core-hydrophobicity of supramolecular nanoparticles induces NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improving paclitaxel pharmacokinetics by using tumor-specific mesoporous silica nanoparticles with intraperitoneal delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bovine serum albumin adsorption onto immobilized organotrichlorosilane surface: influence of the phase separation on protein adsorption patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human serum albumin adsorption onto octadecyldimethylsilyl-silica gradient surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solid lipid nanoparticles (SLN) for controlled drug delivery--drug release and release mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Engineered Design of Mesoporous Silica Nanoparticles to Deliver Doxorubicin and Pgp siRNA to Overcome Drug Resistance in a Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functionalized Mesoporous Silica as Doxorubicin Carriers and Cytotoxicity Boosters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functionalized Mesoporous Silica Nanoparticles as Delivery Systems for Doxorubicin: Drug Loading and Release [mdpi.com]

- 10. Functionalized Mesoporous Silica as Doxorubicin Carriers and Cytotoxicity Boosters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Surface chemistry-mediated modulation of adsorbed albumin folding state specifies nanocarrier clearance by distinct macrophage subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clathrin to Lipid Raft-Endocytosis via Controlled Surface Chemistry and Efficient Perinuclear Targeting of Nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lipid-Raft-Mediated Direct Cytosolic Delivery of Polymer-Coated Soft Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Alkyl Chain Length in Silanization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silanization is a cornerstone of surface modification, enabling the tailored functionalization of a wide array of substrates for applications ranging from chromatography to advanced drug delivery systems.[1][2] The choice of organosilane is critical, and among the key determinants of the final surface properties is the length of the alkyl chain. This technical guide provides an in-depth exploration of how the alkyl chain length of silanizing agents dictates surface hydrophobicity, stability, and overall performance. Detailed experimental protocols, quantitative data summaries, and visual representations of core concepts are presented to equip researchers with the foundational knowledge required for the rational design of silanized surfaces.

The Fundamental Chemistry of Silanization

Silanization involves the covalent attachment of organosilyl groups to a substrate, typically one rich in hydroxyl (-OH) groups like glass, silica, or metal oxides.[3] The process generally proceeds through a two-step mechanism:

-

Hydrolysis: The alkoxy or chloro groups of the silane react with trace amounts of water to form reactive silanol (Si-OH) intermediates.

-

Condensation: These silanols then condense with the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Substrate) bonds. Adjacent silanols can also self-condense to form a cross-linked polysiloxane network on the surface.[4]

The non-hydrolyzable alkyl group (the "R" group) extends away from the surface, defining its new chemical and physical properties.

Figure 1: General mechanism of silanization.

Influence of Alkyl Chain Length on Surface Properties

The length of the alkyl chain is a critical parameter that directly influences the hydrophobicity, surface energy, and stability of the resulting silanized layer.

Hydrophobicity and Surface Energy

Longer alkyl chains lead to a more effective shielding of the polar substrate from the external environment, resulting in a lower surface energy and increased hydrophobicity.[5][6] This is quantitatively demonstrated by an increase in the water contact angle (WCA).

-

Short Chains (C1-C4): Silanes with short alkyl chains, such as methyltrimethoxysilane (MTMS), often result in surfaces that remain relatively hydrophilic. For instance, nanoparticles functionalized with a C1 silane can exhibit a water contact angle of 0°, similar to the pristine substrate.[7][8]

-

Medium Chains (C8-C12): A significant increase in hydrophobicity is observed with medium-chain silanes like octyltrimethoxysilane (OTMS). Surfaces modified with C8 silanes can achieve high water contact angles, often exceeding 140°.[5][8]

-

Long Chains (C16-C18): While the trend of increasing hydrophobicity with chain length generally continues, a plateau or even a decrease in contact angle can be observed with very long chains (e.g., C16, C18).[5][9] This is often attributed to steric hindrance, which can lead to a more disordered and less densely packed monolayer, or even the collapse of the long alkyl chains.[5][9]

| Alkyl Chain Length | Silane Example | Typical Water Contact Angle (WCA) | Reference |

| C1 | Triethoxymethylsilane | ~0° | [7][8] |

| C3 | Propyltrimethoxysilane | Hydrophobic | [10][11] |

| C8 | Octyltrimethoxysilane (OTMS) | 140.7° ± 1.2° to 150.6° ± 6.6° | [5][7][8] |

| C12 | Dodecyltrimethoxysilane | Superhydrophobic (WCA ≥ 150°) | [11] |

| C16 | Hexadecyltrimethoxysilane (HDTMS) | Decreased WCA compared to C8 | [5][6] |

| C18 | Octadecyltrimethoxysilane | ~102.1° | [10] |

Table 1: Effect of Alkyl Chain Length on Water Contact Angle.

Coating Stability

The stability of the silane layer is crucial for long-term performance. Longer alkyl chains can contribute to more stable coatings due to increased van der Waals interactions between adjacent chains, leading to a more ordered and densely packed self-assembled monolayer (SAM). However, steric hindrance with very long chains can sometimes compromise the underlying siloxane network formation, potentially affecting stability.[10][12] The hydrolytic stability of the siloxane bond itself is a key factor, and while the alkyl chain does not directly participate in this bond, the overall integrity of the organic layer can protect the underlying substrate from environmental factors.[13]

Experimental Protocols

Reproducible silanization requires meticulous attention to the experimental procedure. The following is a generalized protocol synthesized from common methodologies.[14][15][16]

Materials

-

Substrate (e.g., silicon wafers, glass slides)

-

Silanizing agent (e.g., alkyltrichlorosilane or alkyltrialkoxysilane)

-

Anhydrous solvent (e.g., toluene, acetone)

-

Cleaning solutions (e.g., "Piranha" solution: 7:3 v/v mixture of H₂SO₄ and H₂O₂, use with extreme caution ; ethanol, acetone)[14]

-

Deionized water

Substrate Preparation (Crucial for Monolayer Formation)

-

Cleaning: Thoroughly clean the substrate to remove organic contaminants. This can be achieved by sonication in a series of solvents like acetone and ethanol.

-

Hydroxylation: To ensure a high density of surface hydroxyl groups, treat the substrate with a strong oxidizing agent. A common method is immersion in a Piranha solution at 90°C for 30 minutes.[14] (Safety Note: Piranha solution is extremely corrosive and reacts violently with organic materials. Always handle with appropriate personal protective equipment in a fume hood).

-

Rinsing and Drying: Rinse the substrate copiously with deionized water and dry thoroughly under a stream of inert gas (e.g., nitrogen). The substrate should be used for silanization immediately after this step.[14]

Silanization Procedure

This can be performed via liquid-phase or vapor-phase deposition.

Liquid-Phase Deposition:

-

Prepare a dilute solution (e.g., 1-2% v/v) of the silane in an anhydrous solvent.[14] The presence of a small, controlled amount of water can be necessary to initiate hydrolysis.

-

Immerse the cleaned and dried substrate in the silane solution. The reaction is typically carried out for a period ranging from 30 minutes to several hours, sometimes overnight, with gentle agitation.[14]

-

After immersion, rinse the substrate with a fresh solvent (e.g., toluene, then acetone) to remove any physisorbed silane molecules.[14]

-

Cure the coated substrate in an oven (e.g., at 110-125°C for 1-2 hours) to promote the formation of a stable, cross-linked siloxane network.[14][16]

Vapor-Phase Deposition:

-

Place the cleaned and dried substrate in a vacuum desiccator.

-

In a small container within the desiccator, place a few drops of the silanizing agent.

-

Evacuate the desiccator to allow the silane to vaporize and deposit onto the substrate surface. This process is typically carried out for 15-30 minutes.[15]

-

After deposition, cure the substrate on a hotplate (e.g., at 150°C for 10 minutes) to complete the reaction and remove excess silane.[15]

Figure 2: General experimental workflow.

Surface Characterization Techniques

A multi-technique approach is essential for a comprehensive understanding of the silanized surface.

| Technique | Information Provided | Reference |

| Contact Angle Goniometry | Surface hydrophobicity and wettability. | [7][17] |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface, confirming the presence of silicon and the organic layer. | [18][19][20] |

| Atomic Force Microscopy (AFM) | Surface topography, roughness, and homogeneity of the silane coating. | [17][19] |

| Ellipsometry | Thickness of the deposited silane layer. | [17][18] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific chemical bonds (e.g., Si-O-Si, C-H), confirming the chemical modification. | [18] |

Table 2: Common Surface Characterization Techniques for Silanized Surfaces.

Applications in Drug Development and Research

The ability to precisely control surface properties through silanization is of paramount importance in the life sciences.

-

Biomaterial Engineering: Silanization is used to modify the surfaces of medical implants to enhance biocompatibility and control cell adhesion.[1][21] The alkyl chain length can be tuned to create surfaces that either promote or resist protein adsorption.

-

Drug Delivery: The hydrophobicity of drug-carrying nanoparticles can be controlled by silanization, influencing their stability in physiological environments, drug loading capacity, and interaction with cell membranes.[22][23]

-

Diagnostics and Biosensors: Silanization provides a stable platform for the immobilization of biomolecules (e.g., antibodies, DNA) onto sensor surfaces.[1] The alkyl chain can act as a spacer, improving the accessibility of the immobilized molecules.

-

Chromatography: The stationary phases in reversed-phase chromatography are commonly prepared by silanizing silica gel with organosilanes, such as octadecylsilane (C18), to create a hydrophobic surface for separating non-polar analytes.[1][3]

Conclusion

The length of the alkyl chain is a powerful yet nuanced parameter in the design of silanized surfaces. A clear trend of increasing hydrophobicity is observed when moving from short to medium-length chains (up to approximately C12). However, for longer chains, the effects of steric hindrance can lead to less ordered layers and a potential decrease in hydrophobicity. For researchers in drug development and other scientific fields, a thorough understanding of this relationship is essential for creating surfaces with tailored wettability, stability, and functionality. The protocols and data presented in this guide serve as a foundational resource for the successful implementation and characterization of silanization in a research setting.

References

- 1. What Is Silanization And Why Does It Matter? - Blogs - News [alwsci.com]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. Silanization - Wikipedia [en.wikipedia.org]

- 4. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]

- 5. mdpi.com [mdpi.com]

- 6. repository.unair.ac.id [repository.unair.ac.id]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Surface Properties of Silane-Treated Diatomaceous Earth Coatings: Effect of Alkyl Chain Length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of Medium-Chain-Length Alkyl Silane Modified Nanocellulose in Poly(3-hydroxybutyrate) Nanocomposites [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. surfmods.jp [surfmods.jp]

- 15. hms.harvard.edu [hms.harvard.edu]

- 16. An Upgraded Protocol for the Silanisation of the Solid Phase for the Synthesis of Molecularly Imprinted Polymers | MDPI [mdpi.com]

- 17. parksystems.com [parksystems.com]

- 18. [Characterizing methods of structure and character for silane film on metal surface] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. lehigh.edu [lehigh.edu]

- 20. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 21. Silanization Strategies for Tailoring Peptide Functionalization on Silicon Surfaces: Implications for Enhancing Stem Cell Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Octadecylsilane for Researchers and Drug Development Professionals

Octadecylsilane is an organosilicon compound featuring a long 18-carbon alkyl chain attached to a silicon atom. This structure imparts significant hydrophobicity, making it a valuable tool in various scientific and industrial applications, including drug delivery and analytical chromatography.[1][2] This guide provides a comprehensive overview of its chemical properties, applications, and the methodologies associated with its use.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a quick reference for its use in experimental design.

| Property | Value | Source |

| CAS Number | 18623-11-5 | [3][4][5] |

| Molecular Weight | 284.60 g/mol | [3][6] |

| Molecular Formula | C₁₈H₄₀Si | [3][5] |

| Density | 0.795 g/mL at 25 °C | [4][5] |

| Melting Point | 29 °C | [4][5] |

| Boiling Point | 195 °C at 15 mmHg | [5] |

| Linear Formula | CH₃(CH₂)₁₇SiH₃ |

Applications in Drug Development and Research

The hydrophobic nature of the octadecyl chain is the primary driver of this compound's utility, particularly in the surface modification of materials.

Surface Modification of Nanoparticles for Drug Delivery

A key application of this compound derivatives, such as octadecyltrimethoxysilane (OTMS), is the surface modification of nanoparticles to enhance the delivery of hydrophobic drugs.[1] Many therapeutic agents exhibit poor solubility in aqueous environments, which limits their bioavailability. By coating nanoparticles with a hydrophobic layer of this compound, a more favorable environment is created for encapsulating these drugs.[1]

This hydrophobic surface can also modulate the drug release profile, potentially enabling sustained-release formulations.[1] Furthermore, the modified surface can improve the interaction of nanoparticles with the lipid bilayers of cell membranes, which may lead to increased cellular uptake of the therapeutic payload.[1]

Reversed-Phase Chromatography

This compound is widely used to create the stationary phase in reversed-phase high-performance liquid chromatography (HPLC).[2][7] In this application, the this compound is chemically bonded to silica particles. This "C18" stationary phase is non-polar and is used to separate compounds based on their hydrophobicity when a polar mobile phase is used.[7] The United States Pharmacopoeia (USP) designates this type of column as L1.[8]

Experimental Methodologies and Workflows

While specific, detailed experimental protocols for the use of this compound are highly dependent on the application and substrate, a general workflow for the surface modification of nanoparticles can be outlined. The following represents a conceptual workflow for this process.

Caption: Generalized workflow for the surface modification of nanoparticles using an this compound derivative.

Signaling Pathways

The direct modulation of specific intracellular signaling pathways by this compound itself is not a well-documented mechanism of action. Its role in drug development is primarily as a formulation aid to improve the delivery of active pharmaceutical ingredients.[1] The therapeutic effect and the associated signaling pathway interactions would be characteristic of the encapsulated drug, rather than the this compound coating. Research into signaling pathways related to lipid metabolism, such as the octadecanoic pathway in plants, involves fatty acids and their derivatives, but this is distinct from the applications of synthetic this compound.[9]

Conclusion

This compound and its derivatives are indispensable tools in modern research and drug development. Their ability to impart hydrophobicity to surfaces is leveraged in critical applications ranging from analytical separations to advanced drug delivery systems. A thorough understanding of their physicochemical properties is essential for their effective application in these fields.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS#:18623-11-5 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C18H40Si | CID 87730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. The octadecanoic pathway: signal molecules for the regulation of secondary pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Organosilane Chemistry for Researchers, Scientists, and Drug Development Professionals

Introduction to Organosilane Chemistry

Organosilane chemistry is a versatile and powerful field that bridges the gap between organic and inorganic materials. Organosilanes are compounds containing a silicon-carbon bond and are characterized by their dual reactivity.[1] They typically possess both a hydrolyzable group (e.g., an alkoxy group like methoxy or ethoxy) and a non-hydrolyzable organic functional group. This unique structure allows them to act as molecular bridges, coupling organic polymers to inorganic substrates, modifying surface properties, and forming the basis for advanced materials.[2][3] In recent years, the applications of organosilanes have expanded significantly, particularly in the realms of material science and medicine, including the development of sophisticated drug delivery systems and biocompatible coatings.[4][5] This guide provides a comprehensive overview of the core principles of organosilane chemistry, detailed experimental protocols, and quantitative data to support researchers and professionals in leveraging this technology.

Core Principles and Reaction Mechanisms

The fundamental chemistry of organosilanes revolves around the hydrolysis and condensation of their alkoxy groups. This two-step process is the basis for the formation of stable siloxane bonds (Si-O-Si), which are responsible for the creation of durable surface modifications and the silica-based networks in various materials.[2]

1. Hydrolysis: In the presence of water, the alkoxy groups (-OR) of the organosilane are hydrolyzed to form silanol groups (-OH). This reaction can be catalyzed by either an acid or a base.

R'-Si(OR)₃ + 3H₂O → R'-Si(OH)₃ + 3ROH

2. Condensation: The newly formed silanol groups are highly reactive and can condense with other silanol groups on other organosilane molecules or with hydroxyl groups present on the surface of a substrate (like glass, metal oxides, or silica). This condensation reaction results in the formation of a stable siloxane bond and the release of a water molecule.

R'-Si(OH)₃ + HO-Substrate → R'-Si(OH)₂-O-Substrate + H₂O

2R'-Si(OH)₃ → (OH)₂-R'-Si-O-Si-R'-(OH)₂ + H₂O

The kinetics of these reactions are influenced by several factors including pH, temperature, solvent, and the nature of the organic substituent (R') on the silane.[6]

Quantitative Data on Reaction Kinetics and Surface Modification

The efficiency of organosilane reactions and the properties of the resulting materials can be quantified. The following tables summarize key quantitative data from various studies.

| Organosilane | Catalyst | Solvent | Hydrolysis Rate Constant (k) | Reference |

| Phenyltrimethoxysilane (PTMS) | K₂CO₃ | THF | 2.87 ± 0.14 x 10⁻⁸ M⁻²·³ s⁻¹ | [6] |

| Propyltrimethoxysilane (PrTMS) | K₂CO₃ | THF | 1.26 ± 0.11 x 10⁻⁸ M⁻²·¹ s⁻¹ | [6] |

| Methacryloxypropyltrimethoxysilane (MPTMS) | K₂CO₃ | THF | 1.42 ± 0.11 x 10⁻⁸ M⁻¹·⁸ s⁻¹ | [6] |

| Tetraethoxysilane (TEOS) | Phosphoric Acid | Water | 1.1 to 5.4 x 10² M⁻¹ sec⁻¹ | [6] |

| Table 1: Hydrolysis rate constants for various organosilanes under different catalytic conditions. |

| Product | Yield (%) |

| (E)-1-(pyridin-4-yl)-N-(3-(triethoxysilyl)propyl)methanimine | 60 |

| (E)-N-methyl-4-(((3-(triethoxysilyl)propyl)imino)methyl)benzamide | 68 |

| (E)-1-(4-(1H-pyrrol-1-yl)phenyl)-N-(3-(triethoxysilyl)propyl)methan-1-imine | 80 |

| (E)-1-(isoquinolin-6-yl)-N-(3-(triethoxysilyl)propyl)methanimine | 60 |

| Table 2: Synthesis yields of various (3-Aminopropyl)triethoxysilane (APTES) substituted imines.[7] |

| Substrate | Silane Treatment | Peel Strength | Reference |

| Aluminum | Vinyltrimethoxysilane (VMS) | 1.1 kN/m | [8] |

| Aluminum | VMS + Platinum catalyst | >3.2 kN/m | [8][9] |

| Aluminum | 6-(3-triethoxysilylpropylamino)-1,3,5-triazine-2,4-dithiol (TES) | >6.0 kN/m | [10] |

| Aluminum Alloy (EN AW-5754) | Epoxy Adhesive (SikaPower®-492 G) | ~27 MPa (lap-shear strength) | [11] |

| Table 3: Adhesion strength of organosilane-treated surfaces. |

| Nanoparticle Formulation | Cell Line | Incubation Time (h) | Reduction in Metabolic Activity (%) | Reference |

| BaA-silane-PEGm(MW350) | HEK-293 | 72 | 78 | [12] |

| BaA-silane-NH₂ | HEK-293 | 72 | 65 | [12] |

| AmS-IONPs (>200 µg/mL) | Neurons | Not specified | 50 | [13] |

| COOH-AmS-IONPs (>200 µg/mL) | Neurons | Not specified | 20 | [13] |

| Table 4: Cellular toxicity of organosilane-functionalized nanoparticles. |

| Nanocarrier | Drug | Drug Loading Content (wt%) | Reference |

| Mesoporous Silica Nanoparticles (MSNPs) | Ibuprofen | up to 21.6 | [2] |

| Hollow Mesoporous Silica Nanoparticles (HMSNPs) | Carvedilol | 37.5 ± 2.8 | [2] |

| Hollow Mesoporous Silica Nanoparticles (HMSNPs) | Fenofibrate | 43.7 ± 3.2 | [2] |

| Star polymer-Dox conjugate | Doxorubicin (Dox) | 7.3 - 37.6 | [2] |

| Oxidized Mesocarbon Nanoparticles (MCNPs) with PEG | Doxorubicin (Dox) | 59.7 ± 2.6 | [2] |

| Table 5: Drug loading capacity of various organosilane-based nanocarriers. |

Experimental Protocols

Protocol 1: Synthesis of (3-Aminopropyl)triethoxysilane (APTES) Functionalized Zeolite AlPO-18

This protocol details the functionalization of a zeolite material with APTES, a common procedure to introduce amine groups for further modification.[11]

-

Materials:

-

Zeolite AlPO-18 powder

-

(3-Aminopropyl)triethoxysilane (APTES) (99%)

-

Toluene (>99.9%)

-

Ethanol (>99.9%)

-

-

Procedure:

-

Dry the synthesized zeolite AlPO-18 powder overnight at 50 °C.

-

Uniformly disperse 2 g of the dried zeolite AlPO-18 powder into 50 mL of toluene in a round-bottom flask.

-

Add 4 mL of APTES dropwise to the zeolite suspension while stirring.

-

Reflux the mixture at 110 °C for 4 hours under a nitrogen atmosphere.

-

After refluxing, filter the mixture and rinse the collected solid with toluene and then absolute ethanol to remove any unreacted APTES.

-

Dry the functionalized zeolite particles at 50 °C overnight.

-

Protocol 2: Surface Modification of a Substrate with an Organosilane

This protocol provides a general method for modifying a hydroxyl-bearing surface (e.g., glass, silicon wafer) with an organosilane to alter its surface properties.

-

Materials:

-

Substrate (e.g., glass slide, silicon wafer)

-

Organosilane (e.g., (3-Aminopropyl)triethoxysilane (APTES))

-

Ethanol (anhydrous)

-

Deionized water

-

Acetic acid (optional, for catalysis)

-

-

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrate by sonicating in acetone, followed by ethanol, and then deionized water. Dry the substrate with a stream of nitrogen gas. For silicon-based substrates, an oxygen plasma or piranha solution treatment can be used to generate surface hydroxyl groups.

-

Silane Solution Preparation: Prepare a 1-5% (v/v) solution of the organosilane in a 95:5 (v/v) ethanol/water mixture. A small amount of acetic acid can be added to catalyze the hydrolysis.

-

Hydrolysis: Allow the silane solution to stand for 5-30 minutes to allow for the hydrolysis of the alkoxy groups.

-

Deposition: Immerse the cleaned substrate in the hydrolyzed silane solution for 30-60 minutes.

-

Rinsing: Remove the substrate from the solution and rinse thoroughly with ethanol to remove any physisorbed silane.

-

Curing: Cure the coated substrate in an oven at 110-120 °C for 30-60 minutes to promote the formation of covalent siloxane bonds with the surface and to cross-link the silane layer.

-

Protocol 3: Synthesis of Organosilane-Based Mesoporous Silica Nanoparticles (MSNs) for Drug Delivery

This protocol describes a modified Stöber method for the synthesis of MSNs, which are widely used as drug carriers.[6]

-

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Cetyltrimethylammonium bromide (CTAB)

-

Ammonium hydroxide (28-30%)

-

Ethanol

-

Deionized water

-

(Optional) Functional organosilane (e.g., APTES) for co-condensation

-

-

Procedure:

-

In a round-bottom flask, dissolve a specific amount of CTAB in a mixture of deionized water and ethanol with vigorous stirring.

-

Add ammonium hydroxide to the solution to achieve a basic pH (typically around 11).

-

Add TEOS dropwise to the solution while maintaining vigorous stirring. If functionalized MSNs are desired, a mixture of TEOS and the functional organosilane can be added.

-

Continue stirring for 2-4 hours at room temperature. A white precipitate of MSNs will form.

-

Collect the nanoparticles by centrifugation and wash them several times with ethanol and deionized water to remove residual reactants.

-

To remove the CTAB template and open the mesopores, the collected nanoparticles are typically calcined at high temperatures (e.g., 550 °C for 5 hours) or extracted with an acidic ethanol solution.

-

The resulting MSNs can then be loaded with a therapeutic agent by incubation in a concentrated drug solution.

-

Visualizing Core Concepts in Organosilane Chemistry

Diagram 1: Hydrolysis and Condensation Pathway

References

- 1. tandfonline.com [tandfonline.com]

- 2. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Engineering mesoporous silica nanoparticles for drug delivery: where are we after two decades? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and Applications of Organo-Silica Hybrid Mesoporous Silica Nanoparticles for the Co-Delivery of Drugs and N… [ouci.dntb.gov.ua]

- 6. Preparation and Applications of Organo-Silica Hybrid Mesoporous Silica Nanoparticles for the Co-Delivery of Drugs and Nucleic Acids | MDPI [mdpi.com]

- 7. Anti-Adhesive Organosilane Coating Comprising Visibility on Demand - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Effect of Surface Functionalization on the Cellular Uptake and Toxicity of Nanozeolite A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of cellular uptake and toxicity of aminosilane-coated iron oxide nanoparticles with different charges in central nervous system-relevant cell culture models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploratory Studies of Octadecylsilane Coatings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of exploratory studies on octadecylsilane (ODS) coatings, focusing on their preparation, characterization, and applications, with a particular emphasis on their relevance to drug development. ODS coatings are self-assembled monolayers (SAMs) that create a low surface energy, hydrophobic interface on various substrates. This property is pivotal in a range of applications, from chromatography to advanced drug delivery systems.

Core Properties and Data Presentation of this compound Coatings